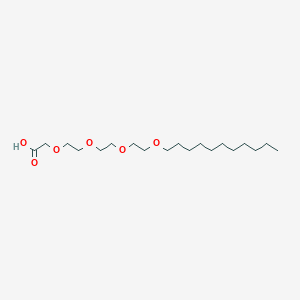
3,6,9,12-Tetraoxatricosan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12-Tetraoxatricosan-1-oic acid is a chemical compound with the molecular formula C19H40O5 It is characterized by the presence of multiple ether linkages within its structure, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricosan-1-oic acid typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several key steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis . Each of these steps requires specific reaction conditions, including the use of appropriate reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,6,9,12-Tetraoxatricosan-1-oic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
科学的研究の応用
3,6,9,12-Tetraoxatricosan-1-oic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3,6,9,12-Tetraoxatricosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3,6,9,12-Tetraoxatricosan-1-oic acid can be compared with other similar compounds, such as:
Tetraethylene glycol monododecyl ether: This compound has a similar structure but differs in the length of the carbon chain and the presence of additional functional groups.
3,6,9,12-Tetraoxatricosan-1-ol: This compound is closely related but lacks the carboxylic acid functional group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of ether linkages and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
173536-73-7 |
|---|---|
分子式 |
C19H38O6 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-22-12-13-23-14-15-24-16-17-25-18-19(20)21/h2-18H2,1H3,(H,20,21) |
InChIキー |
WLENSIKFJNRCRT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
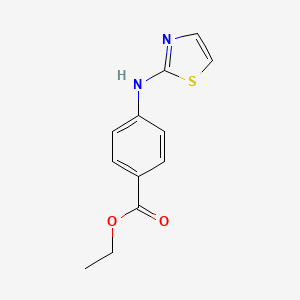
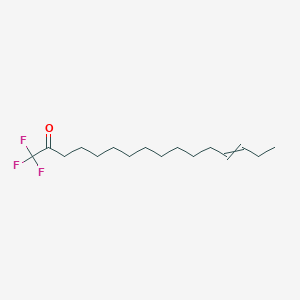
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
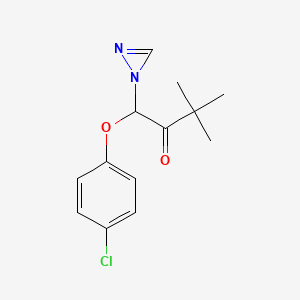
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
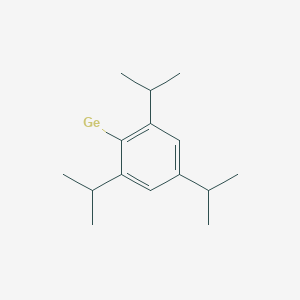
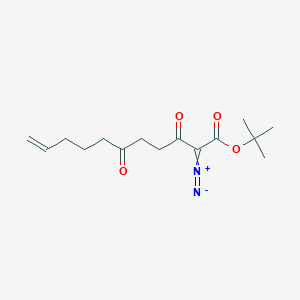
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
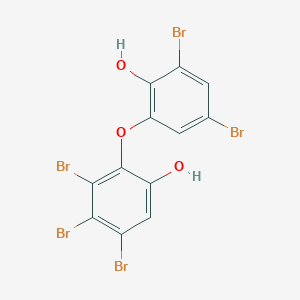
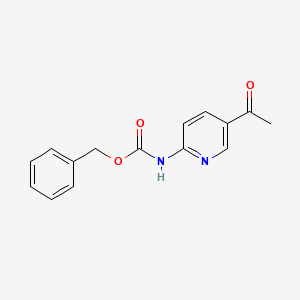
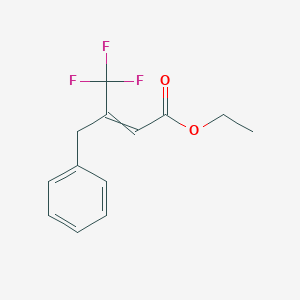
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
